molecular formula C9H16O3 B2893539 2-(Dimethoxymethyl)cyclohexan-1-one CAS No. 15839-38-0

2-(Dimethoxymethyl)cyclohexan-1-one

Cat. No.: B2893539
CAS No.: 15839-38-0
M. Wt: 172.224
InChI Key: UVTSUSLMEDDPHJ-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)cyclohexan-1-one is a substituted cyclohexanone derivative featuring a dimethoxymethyl group (-CH(OCH₃)₂) at the 2-position of the cyclohexanone ring.

Key structural features include:

  • Cyclohexanone backbone: A six-membered ring with a ketone group.
  • Substituent variability: The 2-position can bear amino, aryl, or alkoxy groups, which influence physical properties and biological activity.

Properties

IUPAC Name

2-(dimethoxymethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTSUSLMEDDPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCCC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the desired product by methanolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethoxymethyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, where it reacts with nucleophiles to form new chemical bonds. The dimethoxymethyl group can also undergo hydrolysis to release formaldehyde, which can further participate in various biochemical processes .

Comparison with Similar Compounds

Amino-Substituted Cyclohexanones

These derivatives feature amino groups (-NH₂, -NHR) at the 2-position.

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Applications/Notes References
Methoxetamine (MXE) C₁₅H₂₁NO₂ 247.33 g/mol 3-Methoxyphenyl, ethylamino Multi-step alkylation Schedule I controlled substance (dissociative)
2-MDCK (Methylaminocyclohexanone) C₁₄H₁₇NO 215.29 g/mol o-Tolyl, methylamino GC-MS, LC-MS, NMR analysis Structural analog of ketamine; forensic interest
Fluorexetamine (FXE) C₁₃H₁₅FNO·HCl 271.72 g/mol 3-Fluorophenyl, ethylamino Alkylation, salt formation Research chemical; dissociative properties

Key Differences :

  • Substituent Effects: The dimethoxymethyl group in the target compound introduces two methoxy groups, likely increasing polarity compared to amino-substituted analogs. This may alter solubility and metabolic stability.
  • Biological Activity: Amino-substituted analogs (e.g., MXE) exhibit NMDA receptor antagonism, whereas the dimethoxymethyl variant’s activity remains uncharacterized but could differ due to reduced basicity.

Aryl-Substituted Cyclohexanones

These derivatives feature aryl or heteroaryl groups at the 2-position.

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Notes References
2-(3-(4-Fluorophenyl)furan-2-yl)cyclohexan-1-one C₁₆H₁₅FO₂ 274.29 g/mol 4-Fluorophenyl, furan Aldol condensation Yellow oil; Rf = 0.33 (petroleum ether/EtOAc)
2-(2-Chlorophenyl)cyclohexan-1-one C₁₂H₁₃ClO 208.69 g/mol 2-Chlorophenyl Friedel-Crafts acylation Liquid; used in organic synthesis
2-[(4-Methoxyphenyl)methylidene]cyclohexan-1-one C₁₄H₁₆O₂ 216.28 g/mol 4-Methoxyphenyl, methylidene Claisen-Schmidt reaction Solid; CAS 5765-29-7

Key Differences :

  • Synthetic Routes : Aryl-substituted analogs often employ condensation reactions, whereas the dimethoxymethyl group may require protective-group strategies due to its sensitivity.

Alkyl-Substituted Cyclohexanones

These derivatives feature alkyl or alkoxyalkyl groups at the 2-position.

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Notes References
2-Isobutyrylcyclohexanone C₁₀H₁₆O₂ 168.23 g/mol Isobutyryl Enolate acylation Melting point: 38°C; used in flavorants
2-(Cyclopropylmethyl)cyclohexan-1-one C₁₀H₁₆O 152.23 g/mol Cyclopropylmethyl Grignard reaction Research chemical; CAS 1512071-38-3

Key Differences :

  • Physical Properties : Higher molecular weight and polarity may result in lower volatility compared to alkyl-substituted analogs.

Analytical and Forensic Considerations

  • Spectroscopic Characterization : Analogs like 2-MDCK are analyzed via GC-MS, LC-MS, and NMR to confirm structure and purity . Similar methods would apply to this compound, with attention to methoxy proton signals (δ ~3.3–3.5 ppm in ¹H NMR).
  • Regulatory Status: Amino-substituted analogs (e.g., MXE) are Schedule I controlled substances in the U.S. . The dimethoxymethyl variant’s legal status would depend on jurisdictional analog laws.

Table 1: Substituent Impact on Physical Properties

Substituent Type Example Compound Boiling Point (°C) Polarity (Rf) Biological Activity
Amino (MXE) Methoxetamine N/A Low (GC-MS) Dissociative
Aryl (4-Fluorophenyl) 2-(3-(4-Fluorophenyl)furan-2-yl) N/A 0.33 Uncharacterized
Alkyl (Isobutyryl) 2-Isobutyrylcyclohexanone 266 N/A Flavorant

Biological Activity

2-(Dimethoxymethyl)cyclohexan-1-one is a cyclohexanone derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with biomolecules and its therapeutic properties. Understanding its biological activity is critical for exploring its applications in medicinal chemistry and drug development.

The chemical structure of this compound includes a cyclohexanone ring substituted with dimethoxymethyl groups, which may influence its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives that may exhibit distinct biological activities.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. As a nucleophile or electrophile, it can form reactive intermediates that interact with proteins, enzymes, and other biomolecules. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties through inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various experimental approaches:

In Vitro Studies

  • Cyclooxygenase Inhibition : Research has indicated that derivatives of this compound show varying degrees of inhibition against COX-1 and COX-2 enzymes. For instance, IC50 values for COX-2 inhibition were reported at approximately 31.4 μM, while COX-1 inhibition was weaker, suggesting selective anti-inflammatory potential .

In Vivo Studies

  • Toxicological Evaluation : A study conducted on a related cyclohexenone derivative assessed acute and sub-acute toxicity in animal models. Results indicated no significant toxicity at doses below 500 mg/kg, although some biochemical markers showed mild alterations post-treatment . Histopathological evaluations revealed moderate effects on liver and kidney tissues, emphasizing the need for further safety assessments.

Case Studies

Several case studies have explored the therapeutic potential of cyclohexanone derivatives:

  • Analgesic Effects : In rodent models, compounds similar to this compound demonstrated significant pain relief in vincristine-induced pain models. This suggests potential applications in pain management therapies .
  • Anti-inflammatory Applications : The anti-inflammatory properties observed in vitro have led to investigations into the use of these compounds in treating conditions characterized by chronic inflammation, such as arthritis.

Data Summary

Study TypeFindingsReference
In VitroIC50 values for COX-2 inhibition ~31.4 μM
In VivoNo significant acute toxicity (<500 mg/kg)
Case StudyAnalgesic effects in rodent models

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